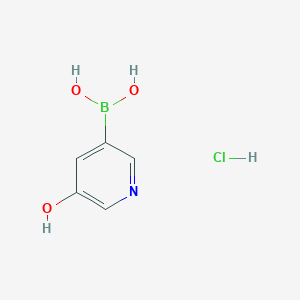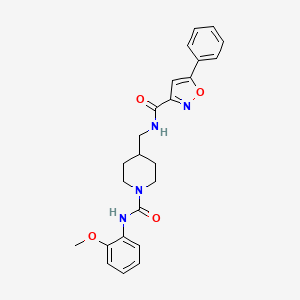![molecular formula C20H17ClN2O3 B2419620 [2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate CAS No. 338413-66-4](/img/structure/B2419620.png)
[2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-3-pyridinylmethyl N-(2-methylphenyl)carbamate, commonly known as 2-CPMP, is a synthetic compound developed by scientists for use in scientific research. 2-CPMP has been used in a wide variety of applications, ranging from biochemistry and physiology to drug synthesis and drug delivery. 2-CPMP is a small molecule that is relatively easy to synthesize and has a wide range of biological activities, including inhibition of protein kinases and modulation of cell signaling pathways.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of various carbamate compounds, including those similar to [2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate, has been a focus in organic chemistry. For instance, Velikorodov (2004) demonstrated the synthesis of methyl-N-[4-(3-R-amino-2-hydroxypropoxy)phenyl]carbamates, highlighting the chemical versatility and potential applications of such compounds in different chemical reactions and synthesis pathways (A. V. Velikorodov, 2004).
The study of hydrogen bonding in compounds structurally related to this compound, like certain anticonvulsant enaminones, has been performed to understand their crystal structures and potential pharmaceutical applications (M. Kubicki, H. Bassyouni, P. W. Codding, 2000).
Applications in Sensing Technologies
- Research into heteroatom-containing organic fluorophores, which are structurally akin to this compound, has been conducted. These studies focus on developing fluorescent pH sensors with tunable aggregation-induced emission and intramolecular charge transfer characteristics, demonstrating potential applications in sensing technologies (Zhiyong Yang et al., 2013).
Fungicidal and Antioxidant Properties
Studies on the synthesis and evaluation of compounds similar to this compound, such as dihydropyridine analogs, have revealed their potential as antioxidants, providing a foundation for exploring therapeutic applications in drug discovery (M. Saddala, Jangampalli Adi Pradeepkiran, 2019).
Another research avenue involves the synthesis and fungicidal activity assessment of compounds structurally related to this compound, indicating potential agrochemical applications (A. Kuzenkov, V. V. Zakharychev, 2009).
Properties
IUPAC Name |
[2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-14-5-2-3-7-18(14)23-20(24)25-13-15-6-4-12-22-19(15)26-17-10-8-16(21)9-11-17/h2-12H,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGKZXOKDMWIDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCC2=C(N=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazinane 1,1-dioxide hydrochloride](/img/structure/B2419537.png)


![N-(Cyanomethyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide](/img/structure/B2419543.png)

![3-benzyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2419549.png)



![2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2419556.png)

![[(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine](/img/structure/B2419558.png)
![7-[(4-Fluorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2419559.png)

